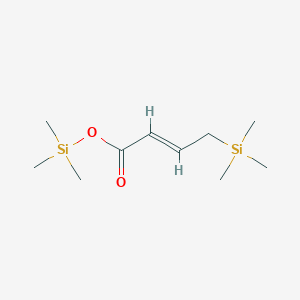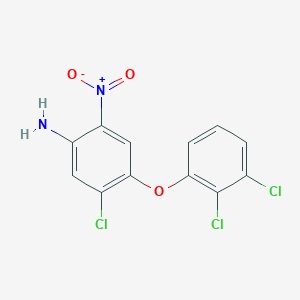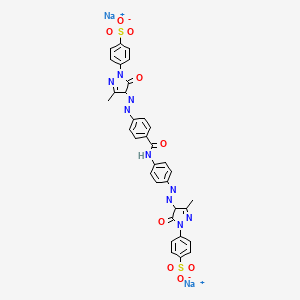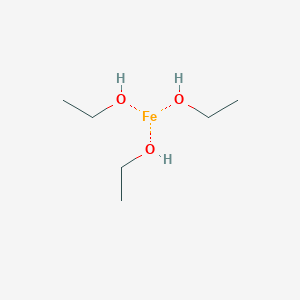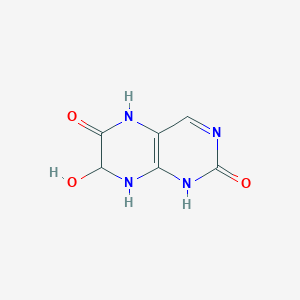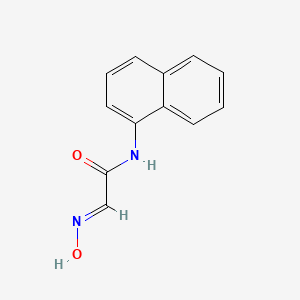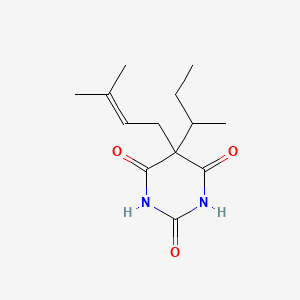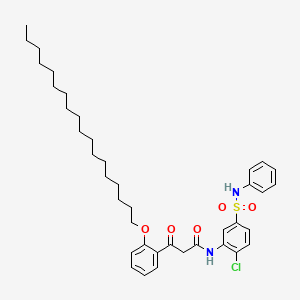
Benzenepropanamide, N-(2-chloro-5-((phenylamino)sulfonyl)phenyl)-2-(octadecyloxy)-beta-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(anilinosulphonyl)-2-chlorophenyl]-3-[o-(octadecyloxy)phenyl]-3-oxopropionamide is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of aromatic rings, sulfonyl groups, and long alkyl chains, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(anilinosulphonyl)-2-chlorophenyl]-3-[o-(octadecyloxy)phenyl]-3-oxopropionamide typically involves multiple steps, starting with the preparation of the core aromatic structure. The process often includes:
Nucleophilic Aromatic Substitution: This step involves the substitution of a halogen atom on an aromatic ring with a nucleophile, facilitated by electron-withdrawing groups such as nitro or sulfonyl groups.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated aromatic compound with an appropriate amine or amide precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(anilinosulphonyl)-2-chlorophenyl]-3-[o-(octadecyloxy)phenyl]-3-oxopropionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
N-[5-(anilinosulphonyl)-2-chlorophenyl]-3-[o-(octadecyloxy)phenyl]-3-oxopropionamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Its properties make it suitable for use in materials science, including the development of polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[5-(anilinosulphonyl)-2-chlorophenyl]-3-[o-(octadecyloxy)phenyl]-3-oxopropionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Compounds with similar sulfonyl groups, such as sulfonamides, share some chemical properties and reactivity.
Aromatic Amides: Other aromatic amides with similar structures can be compared in terms of their reactivity and applications.
Uniqueness
N-[5-(anilinosulphonyl)-2-chlorophenyl]-3-[o-(octadecyloxy)phenyl]-3-oxopropionamide stands out due to its combination of aromatic, sulfonyl, and long alkyl chain groups, which confer unique chemical and physical properties. This makes it particularly versatile and valuable in various research and industrial contexts.
Propiedades
Número CAS |
68516-70-1 |
|---|---|
Fórmula molecular |
C39H53ClN2O5S |
Peso molecular |
697.4 g/mol |
Nombre IUPAC |
N-[2-chloro-5-(phenylsulfamoyl)phenyl]-3-(2-octadecoxyphenyl)-3-oxopropanamide |
InChI |
InChI=1S/C39H53ClN2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-47-38-26-21-20-25-34(38)37(43)31-39(44)41-36-30-33(27-28-35(36)40)48(45,46)42-32-23-18-17-19-24-32/h17-21,23-28,30,42H,2-16,22,29,31H2,1H3,(H,41,44) |
Clave InChI |
DFKPOYWYIKFZJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


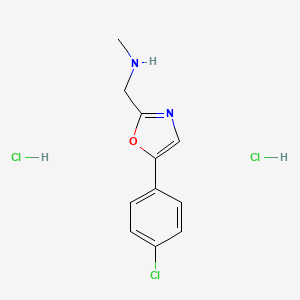
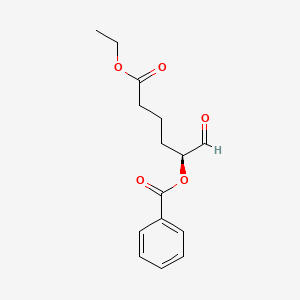
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)

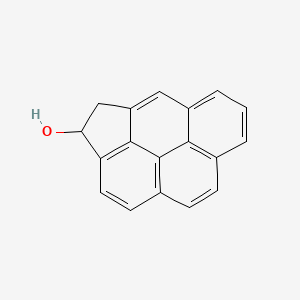
![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)
